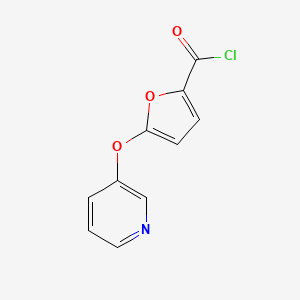

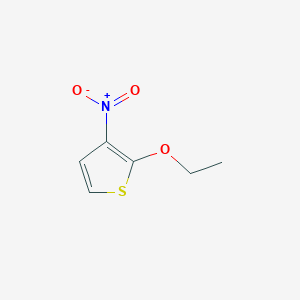

5-(Pyridin-3-yloxy)-2-furoyl chloride

Descripción general

Descripción

The compound “5-[(Pyridin-3-yl)oxy]-2-furoic acid” is similar to the one you’re asking about . It has a molecular weight of 205.17 and a boiling point of 150-153°C .

Molecular Structure Analysis

The molecular structure of “5-[(Pyridin-3-yl)oxy]-2-furoic acid” is represented by the InChI code: 1S/C10H7NO4/c12-10(13)8-3-4-9(15-8)14-7-2-1-5-11-6-7/h1-6H, (H,12,13) and the InChI key: ZTYMSWYWSCYFAF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(Pyridin-3-yl)oxy]-2-furoic acid” include a molecular weight of 205.17, a boiling point of 150-153°C, and it’s a solid at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

The pyrimidine moiety, which is part of the structure of 5-(Pyridin-3-yloxy)-2-furoyl chloride, has been widely employed in designing privileged structures for drug development . Researchers have synthesized novel heterocyclic compounds based on this scaffold. These derivatives were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Notably, some of these compounds demonstrated better anti-fibrotic effects than existing drugs like Pirfenidone and Bipy55′DC. For instance, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising IC50 values . Further studies could explore their potential as novel anti-fibrotic agents.

Antimicrobial and Antiviral Applications

Pyrimidine derivatives, including those containing the pyridinyl furoyl chloride core, have been investigated for their antimicrobial and antiviral properties . Researchers have explored their efficacy against various pathogens, making them relevant in infectious disease research.

Antitumor Activity

Compounds with pyrimidine moieties have shown antitumor effects . Investigating the potential of 5-(Pyridin-3-yloxy)-2-furoyl chloride derivatives in cancer therapy could be a valuable avenue.

Chemical Biology and Enzyme Inhibition

Understanding the interactions of these derivatives with enzymes, such as collagen prolyl 4-hydroxylases, could provide insights into their mechanism of action . Inhibition of these enzymes may have implications for fibrosis and other diseases.

Safety and Hazards

Direcciones Futuras

The future directions for research on “5-(Pyridin-3-yloxy)-2-furoyl chloride” and similar compounds could involve the synthesis of novel pyridine-based molecular frameworks and their unique clinical relevance . The development of new therapies using pyridine-based molecules is expected in the coming years .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the process involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been involved in the synthesis of pharmacologically active pyrazolopyridines .

Pharmacokinetics

It’s known that the compound has a molecular weight of 20517 , which could influence its bioavailability and pharmacokinetic properties.

Action Environment

In the context of sm cross-coupling reactions, the success of the reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Propiedades

IUPAC Name |

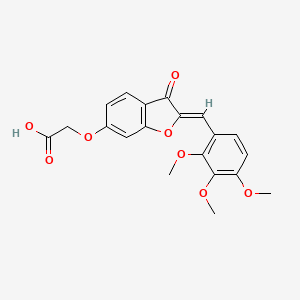

5-pyridin-3-yloxyfuran-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-10(13)8-3-4-9(15-8)14-7-2-1-5-12-6-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHOOXFOMUOIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(O2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-3-yloxy)-2-furoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)

![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)

![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)

![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)